N-(4-{N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide
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Overview
Description
N-(4-{N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a quinoline ring, a hydrazinecarbonyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 2-chloroquinoline-3-carbaldehyde and N-(4-aminophenyl)-N-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-(4-{N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The quinoline moiety plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
- N-(4-{N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide
Uniqueness
N-(4-{N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide is unique due to the presence of the 2-chloroquinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions and applications.
Properties
Molecular Formula |
C24H19ClN4O3S |
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Molecular Weight |
479.0 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H19ClN4O3S/c1-29(33(31,32)21-8-3-2-4-9-21)20-13-11-17(12-14-20)24(30)28-26-16-19-15-18-7-5-6-10-22(18)27-23(19)25/h2-16H,1H3,(H,28,30)/b26-16+ |
InChI Key |
JQYLOHOBLMYXLY-WGOQTCKBSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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